5-(4-bromophenyl)-N-(2-methoxyphenyl)-2-furamide
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Overview
Description
5-(4-bromophenyl)-N-(2-methoxyphenyl)-2-furancarboxamide is an aromatic amide and a member of furans.
Scientific Research Applications
1. Crystal Structure and Biological Activity
5-(4-bromophenyl)-N,N-bis(2-chloroethyl)-2-furamide, a compound related to 5-(4-bromophenyl)-N-(2-methoxyphenyl)-2-furamide, is part of the "N-mustards" category, known for their biological and pharmacological activities. Its crystal structure has been determined, revealing specific bond angles and hybridization effects that are characteristic of furan compounds (Galešić & Vlahov, 1990).
2. Anti-Bacterial Properties
A study investigated the influence of a compound similar to this compound on the biofilm formation of Staphylococcus epidermidis on PVC material. The compound was able to significantly inhibit biofilm formation, suggesting potential anti-bacterial applications (Li Zhen-long, 2008).
3. Synthesis and Antibacterial Activity Against Drug-Resistant Bacteria
N-(4-bromophenyl)furan-2-carboxamide and its analogues were synthesized and showed effective antibacterial activities against drug-resistant bacteria like A. baumannii, K. pneumoniae, E. cloacae, and MRSA. The compound demonstrated greater efficacy against NDM-positive A. baumannii compared to commercially available drugs, highlighting its potential in combating drug resistance (Siddiqa et al., 2022).
4. Supramolecular Synthons in Hydrogen Bonding Patterns
Research on N-aryl-furamides, closely related to this compound, has explored their hydrogen bonding patterns. This study provides insights into the geometry of N–H···O=C and N–H···S=C type hydrogen bonds, crucial for understanding the molecular interaction and structure of such compounds (Pavlović et al., 2006).
5. Synthesis of Radiotracers for CB1 Cannabinoid Receptors
A study demonstrated the synthesis of radiolabeled compounds, including N-(piperidin-1-yl)-5-(4-methoxyphenyl)-1-(2-chlorophenyl)-4-[18F]fluoro-1H-pyrazole-3-carboxamide, which can potentially be used as radiotracers for studying CB1 cannabinoid receptors in the brain. This research provides a basis for developing diagnostic tools in neuroscience (Katoch-Rouse & Horti, 2003).
Properties
Molecular Formula |
C18H14BrNO3 |
---|---|
Molecular Weight |
372.2 g/mol |
IUPAC Name |
5-(4-bromophenyl)-N-(2-methoxyphenyl)furan-2-carboxamide |
InChI |
InChI=1S/C18H14BrNO3/c1-22-16-5-3-2-4-14(16)20-18(21)17-11-10-15(23-17)12-6-8-13(19)9-7-12/h2-11H,1H3,(H,20,21) |
InChI Key |
MRBXGCKSWCHGMQ-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(O2)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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